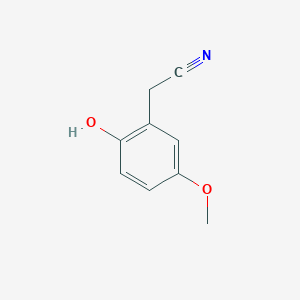
2-(2-Hydroxy-5-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H9NO2 It is a phenolic derivative that contains both a hydroxyl group and a methoxy group attached to a benzene ring, along with an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-5-methoxyphenyl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with a cyanide source, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and yields the desired acetonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxy-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-methoxy-5-oxo-phenyl)acetonitrile.
Reduction: The nitrile group can be reduced to an amine group, yielding 2-(2-hydroxy-5-methoxyphenyl)ethylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 2-(2-Methoxy-5-oxo-phenyl)acetonitrile
Reduction: 2-(2-Hydroxy-5-methoxyphenyl)ethylamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Hydroxy-5-methoxyphenyl)acetonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving hydroxyl and methoxy groups.
Medicine: Potential applications in drug development due to its structural similarity to bioactive molecules. It may exhibit pharmacological properties that warrant further investigation.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxy-5-methoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors through its hydroxyl and methoxy groups, influencing various biochemical pathways. The nitrile group can also participate in interactions with nucleophiles, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetonitrile: Similar structure but with different positions of the hydroxyl and methoxy groups.
2-Hydroxy-5-ethylphenylphosphonic acid: Contains a phosphonic acid group instead of a nitrile group.
2-(2-Acetyl-3-hydroxy-5-methoxyphenyl)acetic acid: Contains an acetyl group instead of a nitrile group.
Uniqueness
2-(2-Hydroxy-5-methoxyphenyl)acetonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. Its combination of hydroxyl, methoxy, and nitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(2-hydroxy-5-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,11H,4H2,1H3 |
InChI Key |
PGGRKYFVUBBCCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















